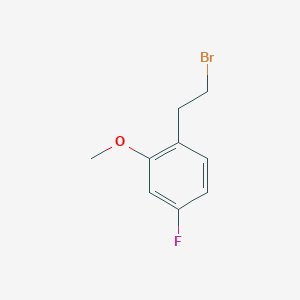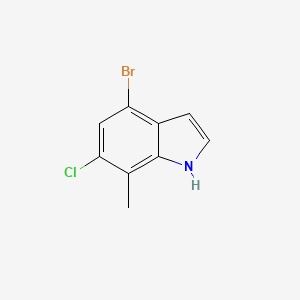
4-bromo-6-chloro-7-methyl-1H-indole
Overview
Description
“4-bromo-6-chloro-7-methyl-1H-indole” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .
Molecular Structure Analysis
The molecular structure of “4-bromo-6-chloro-7-methyl-1H-indole” consists of a benzene ring fused to a pyrrole ring, with bromine, chlorine, and methyl substituents at the 4th, 6th, and 7th positions, respectively .Scientific Research Applications
Synthesis and Functionalization
The synthesis and functionalization of indoles have been extensively explored, given their relevance to pharmaceuticals, agrochemicals, and fine chemicals. Palladium-catalyzed reactions are highlighted for their importance in the synthesis of substituted indoles, demonstrating the utility of transition metal catalysis in constructing complex molecular architectures efficiently and with a high degree of functional group tolerance (Cacchi & Fabrizi, 2005). This research underscores the versatility of palladium catalysis in modifying the indole core, which could be applied to synthesize 4-bromo-6-chloro-7-methyl-1H-indole and related compounds.
Biological Activities and Environmental Impact
Indoles and their derivatives are studied for their potential biological activities and environmental impact. For example, the identification and analysis of indole-derived compounds causing taints and off-flavours in wines illustrate the environmental and industrial relevance of understanding indole derivatives' properties (Capone et al., 2010). Such research highlights the need for analytical methods to detect and quantify indole derivatives in various matrices.
Methodologies for Indole Derivatives
The development of methodologies for the construction of indole skeletons is crucial for accessing a wide array of indole derivatives for further study and application. Innovative synthetic routes enable the formation of indole compounds with diverse substituents, offering pathways to synthesize structures similar to 4-bromo-6-chloro-7-methyl-1H-indole for further functionalization and application exploration (Dunetz & Danheiser, 2005).
Analytical and Environmental Studies
Research on the microbial degradation of indole and its derivatives, including environmental pollutants like 3-methylindole and 4-chloroindole, shows the significance of bioremediation strategies in mitigating the environmental impact of these compounds (Arora, Sharma, & Bae, 2015). Such studies are essential for understanding the fate of indole derivatives in the environment and developing strategies for their removal or detoxification.
Future Directions
properties
IUPAC Name |
4-bromo-6-chloro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN/c1-5-8(11)4-7(10)6-2-3-12-9(5)6/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWHJIZXLSZLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1Cl)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1523499.png)
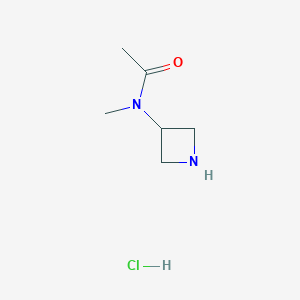
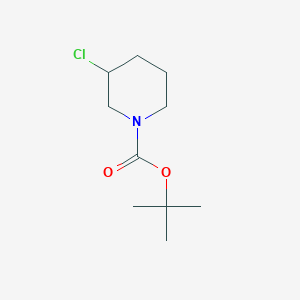
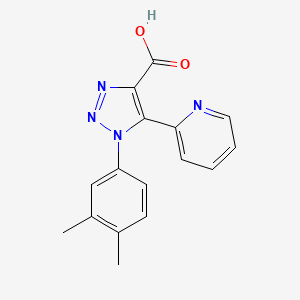
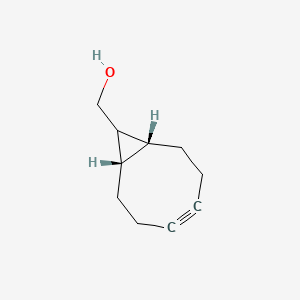
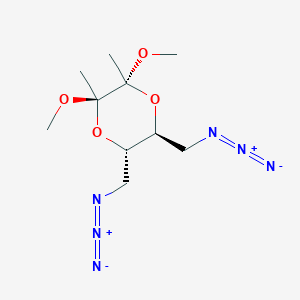
![{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride](/img/structure/B1523508.png)
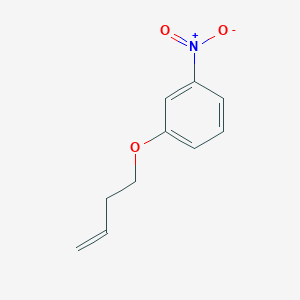
![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)
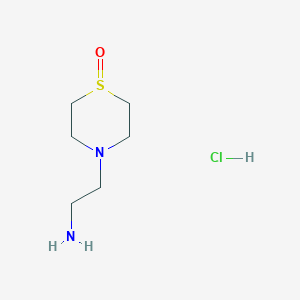
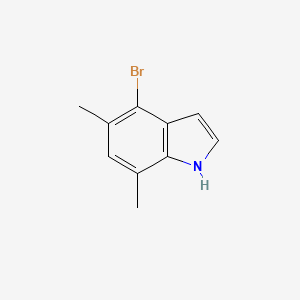

![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1523518.png)
